molecular formula C18H31NaO2 B12511266 Sodium;octadeca-9,12-dienoate

Sodium;octadeca-9,12-dienoate

Cat. No.: B12511266
M. Wt: 302.4 g/mol
InChI Key: WYPBVHPKMJYUEO-UHFFFAOYSA-M
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Description

Sodium;octadeca-9,12-dienoate is a useful research compound. Its molecular formula is C18H31NaO2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H31NaO2

Molecular Weight

302.4 g/mol

IUPAC Name

sodium;octadeca-9,12-dienoate

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

WYPBVHPKMJYUEO-UHFFFAOYSA-M

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Origin of Product

United States

Contextualization Within Fatty Acid Biochemistry and Chemistry

Sodium linoleate (B1235992) is an organic compound with the chemical formula C18H31NaO2. atamanchemicals.com It is classified as a long-chain fatty acid, characterized by an 18-carbon chain with two cis-configured double bonds at the 9th and 12th positions. cymitquimica.comatamanchemicals.com This specific stereochemistry, denoted by "(9Z,12Z)", is crucial to its biochemical and chemical behavior.

As the sodium salt of linoleic acid, an essential omega-6 fatty acid, sodium linoleate plays a role in fundamental biochemical pathways. mpbio.comatamanchemicals.com Linoleic acid itself is a precursor for the biosynthesis of arachidonic acid. atamanchemicals.com In research settings, sodium linoleate is often used as a source of linoleate to study these metabolic processes and the enzymes involved. chemimpex.comatamanchemicals.com

From a chemical perspective, sodium linoleate is an anionic surfactant, possessing a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail. cymitquimica.comatamanchemicals.com This amphiphilic nature dictates its behavior in aqueous solutions, where it can self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). acs.orgresearchgate.net The study of its micellization is a key area of research in physical chemistry and colloid science.

Significance in Fundamental Scientific Inquiry

The scientific importance of sodium linoleate (B1235992), outside of direct human health applications, lies in its utility as a tool for fundamental research. Its properties make it an ideal candidate for investigating various chemical and physical phenomena.

Physicochemical Properties and Micelle Formation

A significant body of research focuses on the aggregation behavior of sodium linoleate in aqueous solutions. researchgate.net The critical micelle concentration (CMC) is a key parameter that is influenced by factors such as pH and temperature. atamanchemicals.com Studies have explored the thermodynamics of micelle formation and the structure of the resulting aggregates. nih.gov For instance, research has shown that sodium linoleate can form different types of micelles, and its aggregation can be a multi-step process. nih.gov The interaction of sodium linoleate with other surfactants in mixed micellar systems is another area of active investigation, providing insights into synergistic and antagonistic effects. researchgate.netnih.gov

Table 1: Physicochemical Properties of Sodium (9Z,12Z)-octadeca-9,12-dienoate

Property Value
Molecular Formula C18H31NaO2 atamanchemicals.com
Molecular Weight 302.43 g/mol chemimpex.comcymitquimica.com
Appearance White to off-white powder or crystal chemimpex.comatamanchemicals.com
Solubility Soluble in water and ethanol (B145695) cymitquimica.comatamanchemicals.com
Melting Point 191 - 193 °C chemimpex.com
CAS Number 822-17-3 atamanchemicals.com

Applications in Materials Science

In materials science, sodium linoleate is explored for its role as a surfactant and stabilizer. chemimpex.com For example, it has been used in the synthesis of nanoparticles, where it acts as a capping agent to control their size and stability. scispace.com Research has demonstrated its use in the preparation of gold nanoparticles. scispace.com Furthermore, it has been investigated as a nucleating agent in polymer composites, where it can improve the crystallization behavior and mechanical properties of materials like polybutylene adipate-co-terephthalate (PBAT). researchgate.net

Overview of Research Trajectories

Novel Synthetic Routes and Methodologies for Sodium (9Z,12Z)-octadeca-9,12-dienoate

The primary and most direct method for synthesizing sodium (9Z,12Z)-octadeca-9,12-dienoate is through the saponification of linoleic acid. This reaction involves treating linoleic acid with a sodium base, such as sodium hydroxide.

A typical laboratory-scale synthesis involves dissolving linoleic acid in an alcoholic solvent, like ethanol (B145695), and then adding sodium hydroxide. rsc.org The mixture is stirred, often overnight at room temperature, to ensure the reaction goes to completion. rsc.org The solvent is subsequently removed under a vacuum to yield the final product, sodium linoleate, as a white, soap-like solid. rsc.org This fundamental reaction is a straightforward acid-base neutralization that forms the sodium salt of the fatty acid. atamanchemicals.com

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Chemical Isomerization Studies

The non-conjugated double bonds in the linoleate molecule are a key feature, and significant research has been dedicated to their isomerization to form conjugated systems.

A promising and widely used method for producing Conjugated Linoleic Acid (CLA) on a large scale is through the alkali isomerization of linoleic acid. asianpubs.orgije.ir This chemical process converts linoleic acid or its esters into a mixture of positional and geometric isomers of CLA, which are characterized by having conjugated double bonds. asianpubs.orgjbiochemtech.com The reaction involves heating oils rich in linoleic acid with a strong base, such as potassium hydroxide (KOH), in the presence of a high-boiling-point solvent like ethylene (B1197577) glycol or propylene (B89431) glycol. jbiochemtech.comscientific.net

During this process, protons are shifted along the hydrocarbon chain of the linoleic acid molecule, which results in the migration of the double bonds to conjugated positions. jbiochemtech.com The resulting product is typically a mixture containing approximately equal amounts of the c-9, t-11 and t-10, c-12 CLA isomers. asianpubs.org While various methods exist for CLA production, including bacterial biosynthesis and photoisomerization, alkali isomerization is often preferred for its economic viability in commercial production. asianpubs.orgije.ir

The efficiency of CLA production and the specific ratio of isomers formed are highly dependent on several reaction parameters. Key factors that influence the composition and yield include the reaction temperature, duration, the type and concentration of the alkali catalyst, and the choice of solvent. ije.irjbiochemtech.com

Studies have shown that propylene glycol is a common solvent for this process, and its use can lead to a higher production of trans isomers and increase the yield of the desired c9-t11 and t10-c12 CLA isomers. jbiochemtech.com The reaction temperature is a critical variable; for instance, one study found that an excessive increase in temperature led to the conversion of beneficial isomers into other, less desirable products. jbiochemtech.com The type of alkali used, such as sodium hydroxide versus potassium hydroxide, also has a significant effect on the isomerization process. jbiochemtech.com

Researchers have employed response surface methodology (RSM) to optimize these conditions. For example, one study using linoleic acid from a specific oil determined the optimal conditions to be a ratio of 1.0:0.4:5.2 (w/w/w) of linoleic acid/KOH/ethylene glycol at 188.3 °C for 4.4 hours, which resulted in a CLA purity of 89.72%. asianpubs.org Another optimization study using safflower oil found optimal conditions to be a temperature of 187.6 °C for 2.12 hours, achieving a 72% total CLA content. ije.ir The pH of the reaction mixture is another influential factor, particularly in biological conversion methods. oup.comcabidigitallibrary.org

Table 1: Optimized Conditions for Alkali Isomerization of Linoleic Acid to CLA

Source Material Optimal Temperature (°C) Optimal Time (h) Catalyst/Solvent System Achieved CLA Yield/Purity Reference
Idesia polycarpa Oil 188.3 4.4 KOH / Ethylene Glycol 89.72% purity asianpubs.org
Safflower Oil 187.6 2.12 KOH 72% total CLA ije.ir
Walnut Oil 120-180 - KOH / Propylene Glycol - scientific.net
General LA 140 0.5 Various Alkalis/Solvents ~50/50 isomer ratio jbiochemtech.com

Derivatization Strategies for Research Purposes (e.g., methyl esters, specific conjugates)

For analytical purposes, particularly for gas chromatography (GC), fatty acids like linoleic acid and its isomers are typically converted into more volatile derivatives. The most common derivatization strategy is the formation of fatty acid methyl esters (FAMEs). researchgate.netaocs.org

Base-catalyzed methylation is a widely recommended method as it is less likely to cause unwanted isomerization of the conjugated double bonds in CLA compared to acid-catalyzed methods. aocs.org A standard procedure involves dissolving the lipid sample in a solvent like toluene, adding 0.5 M sodium methoxide (B1231860) in anhydrous methanol (B129727), and heating the mixture at 50°C for about 10 minutes. aocs.org

Acid-catalyzed methods, such as using boron trifluoride in methanol (BF3-methanol), are also used. aocs.org However, these can potentially alter the isomeric composition of CLA. researchgate.net Other reagents employed for derivatization include trimethylsulfonium (B1222738) hydroxide. researchgate.net

For more advanced analytical techniques like mass spectrometry imaging, other derivatization strategies have been developed. One such method uses 2-picolylamine to form an amide bond with the fatty acid's carboxyl group, which enhances detection sensitivity. acs.org Similarly, for liquid chromatography-mass spectrometry (LC-MS), derivatizing agents like 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) are used to improve detection and separation performance. nih.gov

Mechanistic Investigations of Chemical Transformations Involving the Octadeca-9,12-dienoate Moiety

The chemical reactivity of the octadeca-9,12-dienoate moiety is centered around its two double bonds and the carboxylate group. Mechanistic studies have explored several key transformations:

Isomerization: The mechanism of alkali-catalyzed isomerization involves the abstraction of a proton from the methylene (B1212753) group positioned between the two double bonds (the C-11 position). This creates a carbanion that is stabilized by resonance, leading to a conjugated system. The subsequent protonation results in the formation of various CLA isomers. jbiochemtech.com Kinetic studies of this process using walnut oil have shown that the isomerization reaction is first order with respect to the concentration of linoleic acid. scientific.net

Oxidation: The double bonds in the linoleate chain are susceptible to oxidation. Autoxidation, a common process, is initiated by the thermal decomposition of hydroperoxides. atamanchemicals.com This forms radical intermediates that propagate a chain reaction with oxygen to form more hydroperoxides. atamanchemicals.com The octadeca-9,12-dienoate moiety can be oxidized to form products like hydroperoxides, epoxides, or diols. In enzymatic systems, linoleic acid can be oxidized by lipoxygenase enzymes to form specific hydroperoxyoctadecadienoates, which can then be further transformed. genome.jp

Other Reactions: The octadeca-9,12-dienoate structure can undergo other chemical transformations. The double bonds can be reduced through hydrogenation in the presence of a catalyst to form more saturated fatty acid esters. Substitution reactions can also occur, particularly at the double bonds.

Enzymatic Biotransformation Pathways

Linoleate Isomerase Activity and Mechanism in Microbial Systems

Linoleate isomerase (LI) is a key enzyme responsible for the conversion of linoleic acid to conjugated linoleic acid (CLA), a group of positional and geometric isomers of linoleic acid with various reported health benefits. nih.govacs.orgacademicjournals.org This enzymatic activity is notably present in several microbial species, including Propionibacterium acnes, Lactobacillus plantarum, and Lactobacillus acidophilus.

In Propionibacterium acnes , the linoleate isomerase is a single enzyme that can catalyze the production of t10, c12-CLA from linoleic acid without the need for reducing compounds like NADH or NADPH. nih.gov The catalytic mechanism of this enzyme is relatively well-understood compared to the multi-enzyme systems found in lactic acid bacteria. nih.gov Studies on mutant strains of P. acnes with high linoleate isomerase activity have revealed that the regulation of this enzyme is linked to metabolic pathways such as galactose metabolism, the phosphotransferase system, and sucrose (B13894) metabolism. acs.orgnih.govacs.org Proteomics and metabolomics analyses have shown that increased isomerase activity is associated with the upregulation of specific proteins involved in these pathways and changes in the levels of metabolites like dl-valine (B559544), acetyl-CoA, glutamic acid, and phosphoenolpyruvate (B93156). acs.orgnih.gov The crystal structure of the polyunsaturated fatty acid isomerase from P. acnes has been determined, providing insights into its three-domain flavoprotein structure and a unique gating mechanism for substrate specificity. pnas.org

Lactobacillus plantarum possesses a more complex, multi-component linoleate isomerase system that is found in both the membrane and soluble fractions of the cell. tandfonline.comnih.gov The isomerization process in L. plantarum involves a hydration step, leading to the formation of 10-hydroxy-12-octadecenoic acid as a reaction intermediate. tandfonline.comnih.gov Both the membrane and soluble fractions are required for the complete conversion of linoleic acid to CLA. tandfonline.comnih.gov This multi-component system in L. plantarum ZS2058 has been shown to involve a myosin-cross-reactive antigen, a short-chain dehydrogenase/oxidoreductase, and an acetoacetate (B1235776) decarboxylase. nih.gov The optimal pH and temperature for the purified linoleate isomerase from L. plantarum ZS2058 were found to be 6.5 and 35°C, respectively, and the enzyme did not require any external cofactors or energy sources. academicjournals.orgajol.info

In Lactobacillus acidophilus , the presence and regulation of linoleate isomerase activity are also of significant interest. nih.govresearchgate.net Genetic studies have identified a presumptive linoleate isomerase gene in L. acidophilus that shares sequence identity with the LI gene from Lactobacillus reuteri. nih.govresearchgate.net While various strains of L. acidophilus can produce CLA, the yields can vary. researchgate.net Interestingly, some research suggests that a putative linoleate isomerase from L. acidophilus may not actually hydrate (B1144303) or isomerize linoleic acid, but rather that the observed activity could be attributed to an oleate (B1233923) hydratase. goettingen-research-online.de Further structural analysis of a fatty acid double-bond hydratase from L. acidophilus has revealed a homodimeric structure with each protomer consisting of four domains. nih.goviucr.orgiucr.org

Bioconversion to Hydroxy Fatty Acids and Carboxylic Acids by Hydratases

Fatty acid hydratases are enzymes that catalyze the addition of water to the double bonds of unsaturated fatty acids, leading to the formation of hydroxy fatty acids. mdpi.comnih.gov These enzymes are found in various bacteria and can act on linoleate to produce valuable industrial chemicals. mdpi.comewha.ac.kr For instance, linoleate double bond hydratases from Lactobacillus acidophilus have been shown to be highly specific for the hydration of the C-9 or C-12 double bond of linoleic acid, resulting in the production of 13-hydroxy-cis-9-octadecenoic acid and 10-hydroxy-cis-12-octadecenoic acid. ewha.ac.kr

These hydroxy fatty acids can be further converted into other valuable compounds, such as dicarboxylic acids and lactones, through enzyme cascades in whole-cell biocatalysis. ewha.ac.krresearchgate.net The hydration of linoleic acid is often the initial step in these multi-enzyme reaction cascades. researchgate.net For example, the formed hydroxyl group can be oxidized by an alcohol dehydrogenase to the corresponding oxo-fatty acid. researchgate.net Microbial hydratases from various genera, including Pseudomonas, Nocardia (Rhodococcus), Corynebacterium, Sphingobacterium, and Micrococcus, have been shown to hydrate oleic and linoleic acids, typically at the C-10 position. gsartor.org

The crystal structure of a fatty acid double-bond hydratase from Lactobacillus acidophilus (LAH) has been determined, revealing a homodimer where each protomer has four domains. nih.goviucr.orgiucr.org Three of these domains are involved in FAD and substrate binding, while the fourth C-terminal domain acts as a lid covering the entrance to the substrate channel. nih.goviucr.orgiucr.org The binding of linoleic acid at the entrance of this channel is thought to trigger a conformational change in this lid domain. nih.goviucr.org

Role of Oxylipin Pathway Enzymes in Fatty Acid Transformations

The oxylipin pathway involves a class of enzymes, including lipoxygenases (LOXs) and hydroperoxide lyases, that catalyze the oxygenation of polyunsaturated fatty acids like linoleate. nih.gov Lipoxygenases are dioxygenases that incorporate molecular oxygen into fatty acids, producing fatty acid hydroperoxides. nih.govbohrium.com This reaction is highly specific in terms of the position and stereochemistry of the oxygen insertion. nih.gov

LOX enzymes control a free-radical reaction, initiated by the stereoselective abstraction of a hydrogen atom from the fatty acid by a non-heme iron in the enzyme's active site. bohrium.com Oxygen then reacts on the opposite face of the substrate. bohrium.com The specificity of the reaction is determined by how the fatty acid is positioned within the enzyme and the accessibility of oxygen to the reacting pentadiene system of the fatty acid. bohrium.com In plants and animals, LOXs have a conserved structure consisting of an N-terminal β-barrel domain and a larger α-helical catalytic domain that contains the catalytic iron. nih.govbohrium.com

Hydroperoxide lyase then acts on the hydroperoxides generated by LOX, cleaving the carbon-carbon bond adjacent to the hydroperoxy group to produce aldehydes and oxo-acids. This pathway is a key part of the plant defense mechanism against pathogens and pests.

Desaturation Processes in Plant and Microbial Systems

The biosynthesis of polyunsaturated fatty acids from monounsaturated precursors like oleate involves desaturase enzymes. In plant systems such as olive (Olea europaea L.) callus cultures, the desaturation of oleate and linoleate during glycerolipid biosynthesis has been studied. nih.govnih.govcardiff.ac.uk These studies show that both oleate and linoleate are rapidly incorporated into lipids, particularly phosphatidylcholine and triacylglycerol. nih.govnih.gov

The desaturation of oleate to linoleate is a critical step, and further desaturation of linoleate to α-linolenate also occurs. nih.govnih.gov Plastidial fatty acid desaturases play a major role in the production of these polyunsaturated fatty acids in olive callus cultures. nih.govnih.gov The activity of these desaturases can be influenced by environmental factors such as temperature and light. nih.govnih.gov For instance, higher temperatures and low light conditions have been shown to reduce the desaturation of oleate. nih.govnih.gov The enzyme lysophosphatidylcholine (B164491) acyltransferase is important for the incorporation of oleate and linoleate into the lipid metabolism of olive callus. nih.govnih.gov

Characterization of Key Enzymes

Enzyme Isolation, Purification, and Structural Studies

The study of biocatalytic transformations of linoleate relies heavily on the ability to isolate, purify, and characterize the enzymes involved.

Linoleate Isomerase: The purification of linoleate isomerase has been achieved from various microbial sources. For example, a linoleate isomerase from Lactobacillus plantarum ZS2058 was purified and found to be a single protein with a molecular mass of 66 kDa. academicjournals.orgajol.info The purification process typically involves cell lysis, extraction with detergents like Triton X-100, and various chromatography steps. academicjournals.org Similarly, linoleate isomerase from Butyrivibrio fibrisolvens has been purified, contributing to the understanding of its properties. nih.gov

Structural studies have provided significant insights into the mechanism of these enzymes. The crystal structure of the polyunsaturated fatty acid isomerase from Propionibacterium acnes revealed a three-domain flavoprotein with previously undescribed folds outside the FAD-binding site. pnas.org These structural data have helped to formulate a catalytic mechanism for the double-bond isomerization. pnas.org

Fatty Acid Hydratases: The isolation and purification of fatty acid hydratases have also been reported. The crystal structure of a fatty acid double-bond hydratase from Lactobacillus acidophilus has been determined in both its apo form and in complex with linoleic acid. nih.goviucr.org This revealed a homodimeric structure with a C-terminal "lid" domain that controls access to the active site. nih.goviucr.orgiucr.org

Lipoxygenase: Lipoxygenases have been isolated and purified from various plant sources, such as wheat germ and mung bean seedlings. cerealsgrains.orgnih.gov Purification schemes often involve acetone (B3395972) extraction, buffer extraction, and multiple chromatography steps, including ion exchange and gel filtration chromatography. cerealsgrains.orgnih.govuni-pannon.hu The purified enzymes can then be characterized in terms of their kinetic properties, substrate specificity, and optimal reaction conditions. nih.gov

The first crystal structure of a lipoxygenase, the L1 isoform from soybean, was determined in 1993. nih.govbohrium.com Since then, several other LOX structures have been elucidated, revealing a conserved core structure with an N-terminal β-barrel domain and a larger α-helical domain housing the catalytic iron. nih.govbohrium.comnih.gov These structural studies are crucial for understanding the basis of their regio- and stereospecificity. nih.govbohrium.com

Interactive Data Table: Properties of Purified Linoleate Isomerase from Lactobacillus plantarum ZS2058 academicjournals.orgajol.info

PropertyValue
Molecular Mass 66 kDa
Optimal pH 6.5
Optimal Temperature 35°C
Km for Linoleic Acid 21.5 µM
Specific Activity 3.71 nmol/ [min· (mg·protein)]
Cofactor Requirement None

Kinetic and Mechanistic Analyses of Linoleate-Modifying Enzymes

The efficiency and reaction pathways of linoleate-modifying enzymes are elucidated through detailed kinetic and mechanistic studies. These analyses provide fundamental insights into enzyme behavior and are crucial for optimizing biocatalytic processes.

Lipoxygenases (LOXs) are a major class of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid to form hydroperoxy fatty acids. The kinetic parameters of these enzymes vary depending on their source and the specific isoform. For instance, a novel heterodimeric lipoxygenase (BLOX) purified from black soybean exhibited a Vmax of 0.124 mM min⁻¹, a Km of 0.636 mM, and a kcat of 12.28 s⁻¹ when reacting with linoleic acid. nih.gov This results in a catalytic efficiency (kcat/Km) of 1.93 × 10⁴ M⁻¹·s⁻¹. nih.gov In another study, vegetative lipoxygenases from soybean (VLX-C and VLX-D) also showed activity against linolein, with Km values of 125.7 µM and 202.2 µM, respectively. ccsenet.org

The mechanism of LOX action involves the abstraction of a hydrogen atom from a bis-allylic methylene group, followed by the insertion of molecular oxygen. researchgate.net The reaction is highly regio- and stereoselective, typically forming S-configured hydroperoxy derivatives. d-nb.info The environment can influence LOX activity; studies in low-hydrated media have shown modifications in dioxygenation, specificity, and secondary reactions. inria.fr

Linoleate hydratases are another important group of enzymes. A linoleate Δ9 hydratase from Lactobacillus plantarum AKU 1009a, which requires FAD as a cofactor, was characterized. nih.gov For the hydration of linoleic acid, this enzyme showed an apparent Km value of 92 μM and a kcat of 2.6∙10⁻² s⁻¹. nih.gov The dehydration reaction of its product, 10-hydroxy-cis-12-octadecenoic acid (HYA), had an apparent Km of 98 μM and a kcat of 1.2∙10⁻³ s⁻¹. nih.gov

In the context of rumen bacteria, the biohydrogenation of linoleic acid involves multiple enzymatic steps, starting with isomerization to conjugated linoleic acid (CLA). frontiersin.org Kinetic studies of the mixed isomerases from chloramphenicol-treated rumen bacteria revealed a higher affinity for linoleic acid compared to α-linolenic acid (Km = 2.0 × 10⁻³ M vs. 4.3 × 10⁻³ M, respectively). frontiersin.org However, the maximal velocity (Vmax) for linoleic acid isomerization was lower (0.6 mM/h) compared to that for α-linolenic acid (3.4 mM/h). frontiersin.org The mechanism is complex, with suggestions of different kinetics for the formation of various CLA isomers. frontiersin.org

Table 1: Kinetic Parameters of Various Linoleate-Modifying Enzymes

Enzyme Source Substrate Km Vmax kcat kcat/Km (M⁻¹·s⁻¹) Reference
Lipoxygenase (BLOX) Black soybean Linoleic Acid 0.636 mM 0.124 mM min⁻¹ 12.28 s⁻¹ 1.93 × 10⁴ nih.gov
Vegetative Lipoxygenase (VLX-C) Soybean Trilinolein 125.7 µM - 42.2 s⁻¹ 3.4 x 10⁵ ccsenet.org
Vegetative Lipoxygenase (VLX-D) Soybean Trilinolein 202.2 µM - 58.4 s⁻¹ 2.9 x 10⁵ ccsenet.org
Linoleate Δ9 Hydratase Lactobacillus plantarum Linoleic Acid 92 µM - 2.6 × 10⁻² s⁻¹ - nih.gov
Mixed Rumen Isomerases Rumen Microbiota Linoleic Acid 2.0 × 10⁻³ M 0.6 mM/h - - frontiersin.org

Substrate Specificity and Regioselectivity Studies of Biocatalysts

The utility of biocatalysts in chemical synthesis is heavily dependent on their substrate specificity and regioselectivity. Enzymes that act on linoleate often display a high degree of precision in both recognizing their substrate and determining the position of chemical modification.

Lipoxygenases (LOXs) exhibit remarkable substrate specificity and regioselectivity. For example, lipoxygenase from black soybean (BLOX) shows a preference for linoleic acid, which is the primary substrate for hydroperoxide production in soybeans. nih.gov The major product of this reaction is 13(S)-hydroperoxy-9,11-octadecadienoic acid (13S-HPODE), classifying it as a linoleate 13S-LOX. nih.gov Similarly, three putative lipoxygenases from cyanobacteria were all identified as linoleate 13S-lipoxygenases. acs.org The regioselectivity of commercially available soybean LOX-1 towards 13-HPODE is optimal at a pH greater than 9. researchgate.net In contrast, linoleate diol synthases (LDS) from fungi like Gaeumannomyces graminis first oxygenate linoleic acid to (8R)-hydroperoxylinoleic acid ((8R)-HPODE) before further conversion to dihydroxy derivatives. researchgate.net

Cytochrome P450 enzymes (CYPs) are another class of versatile biocatalysts capable of hydroxylating fatty acids with varying regioselectivity, including terminal, in-chain, and carboxylate-terminal positions. researchgate.net For instance, CYP152B1 from Sphingomonas paucimobilis and its variants can catalyze the α-hydroxylation of various fatty acids. researchgate.net

Lipases, while primarily known for hydrolysis, can be used in synthesis where their selectivity is crucial. The immobilization of lipases can modulate their catalytic properties, including regioselectivity. nih.gov For example, Rhizomucor miehei lipase (B570770) (RML) immobilized on octadecyl methacrylate (B99206) beads showed optimal regioselectivity for preparing sn-1 mono- and sn-1,3 diacylglycerols rich in conjugated linoleic acid (CLA), with a high ratio of sn-1,3 to sn-1,2 regioisomers. nih.gov The chemoselectivity of lipases allows them to differentiate between different chemical groups, while stereoselectivity enables the production of single enantiomers, which is vital in the pharmaceutical industry. mdpi.com

Linoleate hydratases also demonstrate substrate specificity. The linoleate Δ9 hydratase from Lactobacillus plantarum acts on free C16 and C18 fatty acids that possess a cis-9 double bond. nih.gov

Table 2: Regioselectivity of Various Linoleate-Modifying Enzymes

Enzyme/System Source Organism Substrate Primary Product(s) Regioselectivity Reference
Lipoxygenase (BLOX) Black soybean Linoleic Acid 13(S)-hydroperoxy-9,11-octadecadienoic acid 13S nih.gov
Lipoxygenases Cyanobacteria Linoleic Acid 13(S)-hydroxy-9,11-(Z,E)-octadecadienoic acid 13S acs.org
Linoleate Diol Synthase (LDS) Gaeumannomyces graminis Linoleic Acid (8R)-hydroperoxylinoleic acid, (7S,8S)-DiHODE 8R, then 7S,8S researchgate.net
Lipase (Immobilized RML) Rhizomucor miehei Glycerol & CLA sn-1 mono- and sn-1,3 diacylglycerols sn-1,3 nih.gov
Linoleate Δ9 Hydratase Lactobacillus plantarum Linoleic Acid (S)-10-hydoxy-cis-12-octadecenoic acid Δ9 hydration nih.gov
Cytochrome P450 (CYP152B1) Sphingomonas paucimobilis C14:0 Fatty Acid α-hydroxy fatty acid α-position researchgate.net

Genetic and Molecular Basis of Biotransformation Capacity

Advances in molecular biology have enabled the identification of genes encoding linoleate-modifying enzymes and the enhancement of their activities through genetic engineering.

Gene identification has been a key step in harnessing these biocatalysts. For example, the gene ohyA, which encodes the oleate hydratase of Stenotrophomonas maltophilia, was identified and expressed in a recombinant Escherichia coli for the production of 10-hydroxystearic acid. researchgate.net Similarly, genes encoding linoleate double bond hydratases from Lactobacillus acidophilus have been isolated, enabling the selective production of 10-hydroxy-cis-12-octadecenoic acid and 13-hydroxy-cis-9-octadecenoic acid from linoleic acid. researchgate.net In the realm of conjugated linoleic acid (CLA) production, the identification of linoleate isomerase (lai) gene sequences has facilitated genetic screening tools for promising microbial strains. nih.gov These lai genes often share homology with myosin-cross-reactive antigen (MCRA) proteins, which may also possess hydratase activity. nih.gov

To create efficient whole-cell biocatalysts, researchers have expressed heterologous genes in microbial hosts. For instance, the yeast Komagataella phaffii (formerly Pichia pastoris) was engineered to express a 13S-specific lipoxygenase (LOX) gene from Pleurotus sapidus and a compatible hydroperoxide lyase (HPL) gene from Medicago truncatula. frontiersin.org This system was designed for the transformation of linoleic acid into valuable green leaf volatiles like hexanal (B45976) and hexanol. frontiersin.org The use of bidirectional promoters allowed for controlled expression of the two enzymes. frontiersin.org

Mutagenesis is a powerful tool for enhancing enzyme activity and biotransformation capacity. A mutant library of Propionibacterium acnes was constructed to screen for positive mutants with high linoleate isomerase activity for increased CLA production. acs.orgnih.gov This high-throughput screening identified mutant strains with significantly increased CLA yields. acs.org Proteomic analysis of these high-yielding mutants revealed that the enhanced activity was linked to the regulation of key proteins involved in metabolic pathways such as galactose metabolism and the phosphotransferase system. acs.orgnih.gov

In Silico Characterization of Enzymatic Reactions

Computational methods, particularly in silico modeling, provide powerful tools for investigating the intricacies of enzyme-substrate interactions and reaction mechanisms at an atomic level.

Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to understand the substrate preference of enzymes like 15-lipoxygenase-1 (15-LOX-1). researchgate.net While arachidonic acid is the most common substrate for mammalian LOXs, 15-LOX-1 can also process linoleic acid. researchgate.net QM/MM studies on the rabbit 15-rLOX-1 complexed with linoleic acid focused on the rate-limiting step: the abstraction of the H11 hydrogen atom by the enzyme's Fe(III)-OH⁻ cofactor. researchgate.net These computational analyses help to elucidate how the enzyme's active site accommodates linoleic acid and facilitates its specific peroxidation, providing insights into the structural basis of its dual substrate specificity. researchgate.net Such in silico approaches are invaluable for explaining experimental observations and guiding future protein engineering efforts to alter substrate specificity or enhance catalytic efficiency.

Advanced Analytical Methodologies for Linoleate Research

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques provide detailed information about the molecular structure and chemical environment of sodium octadeca-9,12-dienoate. These methods are crucial for structural elucidation, isomer quantification, and monitoring chemical reactions involving the fatty acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and powerful technique for the structural analysis and quantification of fatty acids and their derivatives. aocs.org It provides detailed information about the molecular structure without the need for chemical derivatization or specific reference standards for quantification. nih.gov Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are frequently used. researchgate.net

¹H-NMR spectra of linoleate (B1235992) isomers exhibit highly diagnostic signals, particularly in the olefinic region (protons attached to the double-bonded carbons). nih.gov The chemical shifts of these protons are sensitive to their position within the conjugated system and the geometry (cis or trans) of the double bonds. For instance, the "inner" olefinic protons of a conjugated diene are typically shifted further downfield compared to the "outer" protons. aocs.org Similarly, protons on a trans double bond generally resonate at a lower field than those on a cis double bond. aocs.orgmdpi.com This allows for the unequivocal identification of different geometric isomers in a mixture. mdpi.com ¹³C-NMR is also valuable, as it can distinguish between positional isomers by resolving the signals from individual carbon atoms along the fatty acid chain. researchgate.net Studies have also utilized ²³Na NMR to investigate the nuclear quadrupolar interaction of sodium ions in sodium linoleate-water liquid crystal systems. nih.govnih.gov

UV-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring reactions that involve a change in the electronic structure of a molecule, particularly the formation of conjugated systems. nih.gov In linoleate research, its primary application is in enzyme activity assays, most notably for monitoring the activity of lipoxygenase (LOX). nih.gov

Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids like linoleic acid. The reaction introduces a hydroperoxy group and results in the rearrangement of the double bonds to form a conjugated diene system. This newly formed conjugated diene absorbs strongly in the UV region, with a characteristic maximum absorbance at 234 nm. nih.govnih.gov The native, non-conjugated linoleic acid does not absorb significantly at this wavelength. Therefore, the activity of the lipoxygenase enzyme can be monitored continuously by measuring the rate of increase in absorbance at 234 nm in a reaction mixture containing sodium linoleate as the substrate. nih.govprotocols.ioresearchgate.net This spectrophotometric method is simple, rapid, and widely adopted for determining LOX activity in various biological samples. protocols.ioresearchgate.net

Mass Spectrometry (MS) and Tandem MS for Metabolite Identification

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the structural elucidation and identification of metabolites of sodium;octadeca-9,12-dienoate. In untargeted metabolomics, MS-based platforms are frequently used to generate comprehensive profiles of metabolites in biological samples. nih.gov These platforms offer high sensitivity and selectivity, enabling the detection of a wide array of molecules. nih.gov

Tandem MS, in particular, provides detailed structural information by dissociating selected ions and analyzing the resulting fragment ions. nih.gov Collision-induced dissociation (CID) is a commonly employed technique in tandem MS, where precursor ions are fragmented through collisions with neutral gas molecules. nih.gov The resulting fragmentation patterns serve as a molecular fingerprint, which can be compared against spectral libraries for metabolite identification. biorxiv.org Databases such as METLIN, the Human Metabolome Database (HMDB), and MassBank contain extensive collections of tandem mass spectral data for known compounds, facilitating the identification of linoleate-derived metabolites. osti.gov

For complex biological matrices, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are often employed. nih.govnih.gov These methods separate metabolites prior to MS analysis, reducing ion suppression and improving the accuracy of identification. nih.gov Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully used to identify numerous metabolites, including those involved in lipid and energy pathways. chromatographyonline.com

Table 1: Mass Spectrometry Techniques for Linoleate Metabolite Analysis

TechniquePrincipleApplication in Linoleate Research
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions to identify and quantify molecules.Provides molecular weight information of linoleate and its metabolites.
Tandem MS (MS/MS)Involves multiple stages of mass analysis, typically for structural elucidation of ions.Generates fragmentation patterns for structural identification of linoleate metabolites.
Gas Chromatography-MS (GC-MS)Separates volatile compounds before mass analysis.Analysis of derivatized fatty acids and their metabolites. organomation.com
Liquid Chromatography-MS (LC-MS)Separates compounds in a liquid phase before mass analysis.Widely used for the analysis of a broad range of linoleate-derived molecules in biological fluids. mdpi.com

Integrated Omics Approaches (excluding human clinical metabolomics)

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. In the context of linoleate research, metabolomics has been instrumental in elucidating metabolic pathways in various model organisms. For instance, studies in beef steers have utilized metabolomics to characterize metabolic changes associated with feed efficiency, identifying the linoleic and α-linolenic acid metabolism pathways as significantly altered. acs.org

By analyzing the global metabolite profiles, researchers can identify novel biosynthetic pathways and understand how perturbations, such as genetic modifications or environmental stress, affect linoleate metabolism. nih.gov For example, metabolomics analysis in Propionibacterium acnes revealed that mutations affecting linoleic acid isomerase activity led to significant changes in amino acid biosynthesis and carbon metabolism pathways. acs.org The upregulated metabolites in these mutant strains included dl-valine (B559544) and Acetyl CoA, while glutamic acid and phosphoenolpyruvate (B93156) were downregulated. acs.org

These integrated analyses, often combining metabolomics with other omics data, offer a comprehensive view of the biochemical and biological mechanisms governing linoleate metabolism in complex systems. researchgate.net

Proteomics, the large-scale study of proteins, complements metabolomics by providing insights into the expression and regulation of enzymes involved in linoleate metabolism. By quantifying changes in protein abundance, researchers can identify key enzymes that are up- or downregulated in response to various stimuli.

A study on Propionibacterium acnes used high-throughput proteomics to identify 104 differentially expressed proteins in mutant strains with high linoleate isomerase activity. nih.gov Of these, 57 proteins were upregulated and 47 were downregulated, with many involved in galactose metabolism, the phosphotransferase system, and sucrose (B13894) metabolism. nih.gov This suggests that the activity of linoleic acid isomerase is regulated by key proteins in these metabolic pathways. nih.gov

In another example, quantitative proteomic analysis of a low linolenic acid transgenic soybean line revealed changes in several key enzymes of fatty acid metabolism. usda.gov This included enzymes associated with fatty acid initiation, elongation, desaturation, and β-oxidation. usda.gov Such studies are crucial for understanding how genetic modifications impact the broader biological processes of an organism. usda.gov

**Table 2: Differentially Expressed Proteins in a High Linoleate Isomerase Activity Mutant of *P. acnes***

Protein RegulationNumber of ProteinsAssociated Metabolic Pathways
Upregulated57Galactose metabolism, Phosphotransferase system, Sucrose metabolism
Downregulated47Amino acid biosynthesis, ABC transporter pathway

Method Development and Validation for Non-Clinical Matrices

The accuracy and reliability of linoleate analysis heavily depend on the methods used for sample preparation and extraction. Given the diversity of non-clinical research samples, a variety of techniques have been developed to efficiently extract fatty acids from complex matrices.

Common lipid extraction methods include:

Single Organic Solvent Extraction (SOSE): This technique utilizes polar solvents like methanol (B129727) or acetonitrile (B52724) to dissolve lipids from the sample matrix. organomation.com

One-Phase Extraction (OPE): Miscible solvents such as a butanol:methanol mixture are used to extract a wide range of lipid classes. organomation.com

Solid-Phase Extraction (SPE): This method employs solid adsorbents to selectively isolate lipids based on their polarity, resulting in cleaner extracts for analysis. organomation.comnih.gov

For rapid profiling of fatty acids, one-step acid-catalyzed methylation can be used to directly convert fatty acids in complex samples into fatty acid methyl esters (FAMEs) without prior extraction. organomation.com Ultrasound-assisted extraction has also been shown to be an effective and time-efficient method for extracting linoleic acid from vegetable oils. redalyc.orgresearchgate.net The choice of extraction method depends on the specific research question, the nature of the sample matrix, and the analytical platform being used.

Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and cost-effective alternative to mass spectrometry for the quantification of specific molecules. nih.gov In linoleate research, ELISAs have been developed to measure the concentration of linoleate-derived metabolites, such as dihydroxyoctadecenoic acids (DiHOMEs). nih.gov

DiHOMEs are metabolites of linoleic acid produced via the cytochrome P450 pathway and are involved in various physiological processes. nih.gov An improved ELISA for DiHOMEs was developed using a biotinylated detection antibody and a polyHRP-conjugated streptavidin tracer, which enhanced the assay's detectability by 20-fold compared to the original immunoassay. nih.gov This highly sensitive and robust assay was validated for use in plasma, a common matrix in biomedical research. nih.gov The development of such immunoassays provides valuable tools for investigating the roles of specific linoleate-derived molecules in regulatory biology. nih.gov

Computational and Theoretical Studies of Linoleate Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational studies on surfactant systems, including sodium linoleate (B1235992). By simulating the motion of atoms and molecules over time, MD provides a dynamic view of molecular interactions and self-assembly processes.

MD simulations have been employed to explore the structure and formation of linoleic acid (linoleate) micelles in aqueous environments. These simulations can model the aggregation of individual linoleate monomers into micelles, providing detailed information about the size, shape, and internal structure of these aggregates.

Atomistic simulations of linoleic acid micelles, composed of 60 monomers in explicit water, have demonstrated the rapid self-aggregation process. researchgate.net Both "preformed" and "self-aggregated" micelle simulations yield structurally similar results after approximately 10 nanoseconds. researchgate.net The resulting micelles are characterized by a slightly ellipsoidal shape with dimensions around 20 Å. researchgate.net The surface of these micelles is predominantly hydrophobic, consisting of about 73% linoleate tails. researchgate.net A key structural feature revealed by these simulations is that the linoleate molecules within the micelle are bent, a conformation dictated by their cis double bonds. researchgate.net

The general approach for these simulations involves defining a force field, which includes the bonded and non-bonded parameters for the linoleate molecules, sodium ions, and water. researchgate.net The stability and properties of micelles are known to be influenced by factors such as the aggregation number. MD simulations can systematically vary the number of surfactant molecules in a preformed micelle to study properties like eccentricity, the ratio of hydrophobic to hydrophilic surface area, and the hydration of the hydrophobic tails. nih.gov

Table 1: Structural Properties of Simulated Linoleic Acid Micelles

Property Value Source
Number of Monomers 60 researchgate.net
Simulation Time for Aggregation ~10 ns researchgate.net
Shape Slightly Ellipsoidal researchgate.net
Approximate Dimensions 20 Å researchgate.net
Surface Composition ~73% Hydrophobic Tails researchgate.net
Monomer Conformation Bent (due to cis double bonds) researchgate.net

The behavior of surfactants at interfaces, such as an oil-water interface, is crucial for their application in emulsions and other multiphase systems. MD simulations can elucidate the dynamics of adsorption and the structure of the resulting interfacial layer for oleate (B1233923) and linoleate analogs.

Simulations of oleic acid-based surfactants at an octadecane-water interface have been used to evaluate their ability to reduce interfacial tension (IFT). researchgate.net These studies show that the molecular structure of the surfactant significantly impacts its interfacial properties. nih.gov Key parameters analyzed in such simulations include the thickness of the interfacial layer, the ordering of the hydrophobic chains, the radial distribution function of molecules at the interface, and the solvent-accessible surface area. nih.gov

For mixed surfactant systems, such as those containing anionic and non-ionic surfactants, MD simulations reveal synergistic effects that can lead to the formation of a stable mixed adsorption layer at the oil-water interface, contributing to a reduction in interfacial tension. nih.gov The simulations can visualize how surfactant molecules arrange themselves at the interface, with hydrophilic headgroups oriented towards the aqueous phase and hydrophobic tails penetrating the oil phase, thereby creating a more gradual and stable transition between the two phases. nih.gov The dynamics of these systems show that surfactant molecules can penetrate both phases, leading to a less defined, or blurred, oil-water interface. nih.gov

Quantum Chemistry Calculations

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), provide a means to investigate the electronic properties of molecules. These calculations are essential for understanding the intrinsic reactivity of unsaturated fatty acid salts like sodium linoleate and their interactions with other molecules and surfaces.

DFT and other quantum chemical methods can be used to calculate the equilibrium geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities of unsaturated fatty acids like oleic acid, a close structural analog of linoleic acid. researchgate.net Such calculations provide a detailed understanding of the molecule's vibrational spectra and electronic properties. researchgate.net

Studies combining DFT calculations with Nuclear Magnetic Resonance (NMR) have been used to investigate the structure of monounsaturated and polyunsaturated fatty acids in solution. nih.gov These studies reveal that in solvents like chloroform, fatty acids tend to form low molecular weight aggregates, such as dimers, through intermolecular hydrogen bonding between the carboxylic groups. nih.gov In polar aprotic solvents like DMSO, the carboxylic groups form strong intermolecular hydrogen bonds with solvent molecules. nih.gov These findings are crucial for understanding the reactivity of the carboxylate headgroup in sodium linoleate. The electronic properties calculated through these methods can help predict how linoleate will interact with other species.

The interaction of sodium linoleate with various surfaces and ions is critical in many applications. Quantum chemistry can be used to calculate the energies of these interactions, providing insight into adhesion and adsorption phenomena.

The interaction of fatty acids with surfaces can be evaluated by measuring contact angles and analyzing them in the context of surface energy components (dispersive and polar). mdpi.com The interaction energy at the solid-liquid interface depends on these components for both the solid and the liquid. mdpi.com

The presence of ions can significantly affect these interactions. Theoretical models have been developed to describe the competitive adsorption of different ions at surface sites. unica.it For example, ions in an electrolyte can compete with a molecule's functional group for binding sites on a surface. nih.gov This competition is concentration-dependent and can be modeled to estimate the interaction energies of the ions with the surface. nih.gov For fatty acids, interactions with metal ions and the effect of pH on surface precipitation are important factors that can be studied computationally to determine interaction energies. nih.gov

Table 2: Calculated Hydrogen Bond Properties for Fatty Acid-DMSO Complexes

Property Value Range Source
O-H···O Hydrogen Bond Distance 1.63 to 1.64 Å nih.gov
O-H···O Hydrogen Bond Angle 168.5° to 169.1° nih.gov
Calculated COOH Chemical Shift (δ) 13.1 to 13.5 ppm nih.gov

In Silico Modeling of Biochemical Pathways and Enzyme Interactions

In silico modeling encompasses a range of computational techniques used to simulate biological processes, including metabolic pathways and enzyme-substrate interactions. researchgate.netpagepress.org These methods are invaluable for understanding the biochemical roles of molecules like linoleate.

Computational approaches are powerful tools for exploring the dynamics and thermodynamics of small molecules, such as substrates, as they interact with enzymes. mdpi.com While specific in silico models for the complete biochemical pathways of linoleate are complex and part of ongoing research, the methodologies provide a framework for such investigations. These models can be based on ordinary differential equations (ODEs), stochastic simulation algorithms, or network-based approaches. researchgate.netpagepress.org A significant challenge in these simulations is the need for accurate kinetic parameters for the involved chemical reactions. researchgate.netpagepress.org

To overcome this, some approaches focus on the analysis of the structure of the biochemical pathway, which allows for predictions of dynamical properties by focusing on interaction patterns rather than precise kinetic parameters. researchgate.netpagepress.org For enzyme interactions, MD simulations can provide atomistic-level insight into how a substrate like linoleate binds to an enzyme's active site. mdpi.com These simulations can reveal the role of specific amino acids in substrate recognition and catalysis, and how the dynamics of the enzyme and surrounding solvent molecules contribute to the catalytic process. mdpi.com Such studies are crucial for understanding enzyme specificity and for the rational design of enzyme inhibitors or engineered enzymes with novel functions.

Crystal Morphology Prediction and Growth Mechanisms in the Presence of Oleate/Linoleate

The prediction of crystal morphology is a critical aspect of materials science and industrial crystallization, as the shape of a crystal dictates many of its physical and chemical properties. researchgate.netmdpi.com Computational models provide insight into the growth of crystals by relating the growth rates of different crystallographic faces to energetic or geometric characteristics. researchgate.net The final morphology of a crystal is determined by the relative growth rates of its various faces; faster-growing faces develop into smaller surfaces, while slower-growing faces become more prominent. researchgate.net

Several theoretical models are employed to predict crystal morphology. The Attachment Energy (Eatt) model, for instance, is a widely used method that calculates the energy released when a new slice of molecules attaches to a growing crystal surface. researchgate.net This model posits that the rate of crystal growth on a specific face is proportional to its attachment energy. Faces with lower attachment energy grow more slowly and are therefore more likely to be expressed in the final crystal shape. Another foundational model is the Bravais-Friedel-Donnay-Harker (BFDH) model, which correlates the morphological importance of a crystal face with its interplanar spacing (d-spacing). mdpi.com According to the BFDH model, faces with larger d-spacings are more stable and grow slower, thus dominating the crystal's appearance. mdpi.com

These models can be applied to predict the morphology of sodium linoleate crystals. The process would involve:

Determining the single crystal structure to obtain the unit cell parameters.

Using software like Materials Studio to build the crystal structure and identify the various growth faces. researchgate.net

Calculating the attachment energies for each face or applying the BFDH laws to predict the relative growth rates.

Constructing a theoretical crystal shape based on these calculated growth rates.

Table 1: Theoretical Models for Crystal Morphology Prediction
Model NameAbbreviationCore PrincipleKey Parameter
Attachment Energy ModelEattGrowth rate is proportional to the energy released upon layer attachment. researchgate.netAttachment Energy (Eatt)
Bravais-Friedel-Donnay-Harker ModelBFDHMorphological importance is proportional to the interplanar spacing. mdpi.comInterplanar Spacing (dhkl)

Theoretical Studies on Physical-Chemical Interactions in Solution

Theoretical and computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, are powerful tools for investigating the behavior of sodium linoleate in solution at an atomic level. researchgate.netnih.gov These studies provide detailed insights into processes like micellization and the interactions of linoleate anions with solvent molecules and ions.

Molecular Dynamics Simulations:

MD simulations have been used extensively to explore the spontaneous formation and structural properties of sodium linoleate micelles in aqueous solutions. researchgate.net In these simulations, an all-atom approach is often adopted, where every atom of the linoleate molecules, sodium ions, and water is explicitly modeled. researchgate.net By simulating both "preformed" and "self-aggregated" micelles, researchers can compare structural properties and validate the simulation methods. researchgate.net

Key findings from MD simulations of sodium linoleate systems include:

Micelle Formation: Simulations demonstrate the rapid aggregation of linoleate monomers into micellar structures. A stable and compact micelle composed of dozens of lipids can form within nanoseconds. researchgate.net

Micelle Shape and Size: The resulting micelles are typically characterized as slightly ellipsoidal or prolate spheroids, with dimensions often close to 20 Å. researchgate.net This theoretical prediction aligns with experimental data from Small-Angle Neutron Scattering (SANS) studies on similar systems, which indicated a prolate shape for potassium linoleate micelles. researchgate.net

Ion Interactions: The simulations model the distribution of sodium counterions around the negatively charged carboxylate head groups of the linoleate anions. The binding of sodium ions to the head groups helps to screen electrostatic repulsions, which is a critical factor in micelle stability. nih.gov The strength of this interaction is sensitive to the force field parameters used in the simulation. nih.gov

Table 2: Typical Parameters and Results from MD Simulations of Sodium Linoleate Micelles researchgate.net
ParameterDescriptionTypical Value/Observation
System CompositionNumber of linoleate (LIN) molecules, sodium ions (Na+), and water molecules.e.g., 60 LIN molecules, 60 Na+ ions.
Force FieldSet of parameters to describe the potential energy of the system.All-atom force fields (e.g., GROMOS, CHARMM, OPLS). researchgate.netnih.gov
Simulation TimeDuration of the simulation to observe aggregation and stabilization.~10 nanoseconds (ns) for micelle formation. researchgate.net
Resulting Micelle ShapeOverall geometry of the aggregated micelle.Slightly ellipsoidal / Prolate spheroid. researchgate.net
Axial RatioRatio of the principal axes of the ellipsoid, indicating deviation from a perfect sphere.~1.18 (comparable to experimental values for potassium linoleate). researchgate.net

Quantum Chemical Calculations:

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and properties of individual molecules and their interactions with the immediate environment. researchgate.netnih.gov For the linoleate anion, these calculations can determine optimized molecular geometry, charge distribution, and the nature of non-covalent interactions. Quantum chemical analysis can be applied to understand the influence of medium polarity on reactions involving linoleate, revealing the superposition of nonspecific and specific solvation effects. researchgate.net These calculations are also fundamental for developing accurate force fields used in larger-scale MD simulations and for predicting properties like solvation free energy, which governs the partitioning of molecules between different phases. mdpi.com

Linoleate in Material Science and Colloidal Chemistry Research

Role as a Surfactant and Emulsifying Agent in Non-Biological Systems

As an amphiphilic molecule, sodium linoleate (B1235992) functions as a surfactant by adsorbing at interfaces (e.g., oil-water or air-water) to reduce surface and interfacial tension. This property is fundamental to its role as an emulsifying agent, where it facilitates the dispersion of one immiscible liquid into another, creating a stable emulsion.

In non-biological systems, surfactants like sodium linoleate are crucial. They can be used as stabilizers and emulsifiers in various industrial applications. nih.gov The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to aggregate into structures called micelles. For the closely related sodium oleate (B1233923), the CMC has been estimated at 912 ± 2 mg/L. acs.org This aggregation behavior is central to its function in formulations. For instance, the synergy between polymers and sodium oleate clusters can improve viscosity and decrease interfacial tension in complex fluid systems. acs.orgnih.gov These properties are leveraged in applications such as enhanced oil recovery, where surfactants are used to modify the interactions between oil, water, and rock surfaces. nih.gov

Application in Nanoparticle Synthesis

The unique chemical properties of sodium linoleate and similar fatty acid salts make them valuable in the bottom-up synthesis of nanoparticles. They can act as both stabilizing and reducing agents, offering a simplified and often more environmentally friendly approach to nanoparticle fabrication.

Research has demonstrated that sodium salts of unsaturated fatty acids, such as sodium oleate, can act as reducing agents in the synthesis of metal nanoparticles without the need for traditional, often harsh, reducing chemicals. researchgate.netnih.gov This capability has been shown in the synthesis of monodisperse Palladium (Pd) nanoparticles. researchgate.net In these syntheses, sodium oleate not only reduces the metal precursors but also acts as a capping agent that stabilizes the resulting nanoparticles. nih.gov

While the exact mechanism is still under investigation, it has been noted that even saturated fatty acids like sodium stearate (B1226849) can reduce Pd precursors, though at a slower rate, indicating that the double bonds in oleate or linoleate are not the sole contributors to the reduction process. researchgate.net Beyond palladium, these fatty acid salts have been employed as stabilizers in the synthesis of other metal and metal oxide nanoparticles, including iron oxide and silver (Ag). nih.gov The dual role of these compounds simplifies the synthesis process significantly. nih.gov

NanoparticleRole of Sodium Oleate/LinoleateReference
Palladium (Pd)Reductant and Stabilizer researchgate.netnih.gov
Silver (Ag)Stabilizer nih.gov
Iron OxideStabilizer nih.gov
Gold (Au)Partial Reductant and Stabilizer nih.gov

A suite of analytical techniques is employed to verify the successful synthesis and stability of nanoparticles formulated with sodium linoleate. The formation and kinetics of metal nanoparticle synthesis are often monitored using UV-Vis spectroscopy. researchgate.netnih.gov

The interaction between the surfactant and the nanoparticle surface, which is crucial for colloidal stability, is confirmed using spectroscopic methods. Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) analyses can show that the surfactant molecules have adsorbed onto the nanoparticle surface, providing a protective layer that prevents aggregation. researchgate.netnih.gov

The physical characteristics and stability of the nanoparticle dispersion are further assessed by various methods. Dynamic light scattering (DLS) is used to determine the particle size and size distribution, while the surface charge, a key indicator of colloidal stability, is measured via zeta potential analysis. nih.govnih.gov Thermogravimetric analysis (TGA) can also be used to quantify the amount of surfactant coated onto the nanoparticles. nih.gov

Characterization TechniquePurpose
UV-Vis SpectroscopyMonitors reaction kinetics of nanoparticle formation. researchgate.net
Fourier Transform Infrared (FTIR) SpectroscopyConfirms adsorption of the surfactant onto the nanoparticle surface. nih.govnih.gov
Nuclear Magnetic Resonance (NMR)Confirms stabilization of the nanoparticle surface by the surfactant. researchgate.netnih.gov
Dynamic Light Scattering (DLS)Measures particle size and size distribution. nih.gov
Zeta Potential AnalysisDetermines surface charge and predicts colloidal stability. nih.govnih.gov
Thermogravimetric Analysis (TGA)Quantifies the amount of surfactant on the nanoparticle surface. nih.gov

Influence on Crystal Growth and Morphology (e.g., Calcium Sulphate Whiskers)

Sodium linoleate can act as a crystal habit modifier, influencing the size, shape, and growth rate of crystals in a solution. This is particularly evident in the synthesis of inorganic microstructures like calcium sulphate whiskers.

In the hydrothermal synthesis of calcium sulphate whiskers from gypsum, sodium oleate has been shown to have a significant promoting effect on whisker growth. ingentaconnect.com Its presence in the reaction medium leads to the formation of long, needle-like whiskers with lengths of 50-200 μm. ingentaconnect.com The mechanism involves the selective adsorption of the oleate molecules onto specific crystal faces. jim.org.cn Molecular dynamics simulations and interaction energy calculations have shown that sodium oleate preferentially adsorbs onto the (200) and (400) faces of the calcium sulphate crystal. jim.org.cn This adsorption inhibits growth on these faces, forcing the crystal to grow preferentially along the c-axis, resulting in the desired high-aspect-ratio whisker morphology. jim.org.cn The dosage of the surfactant is a critical parameter; studies have shown that the morphology of semi-hydrated calcium sulfate (B86663) whiskers is remarkably affected by the concentration of sodium oleate. scientific.net

Viscosity Control and Gelling Properties in Non-Biological Formulations

In aqueous solutions, surfactants like sodium linoleate can self-assemble into various aggregate structures, such as micelles, which can significantly alter the rheological properties of the fluid. At intermediate concentrations (e.g., 13% w/w), sodium oleate can form elongated, wormlike micelles in water. researchgate.net These structures entangle with each other, leading to a dramatic increase in the solution's viscosity and imparting viscoelastic properties. researchgate.net

The rheology of these systems can be further tuned by the addition of co-solutes, such as salts. For example, adding small amounts of potassium chloride to a sodium oleate dispersion can transform it into a more disordered, gel-like material. researchgate.net This tunable behavior makes these viscoelastic surfactant solutions attractive for creating "green" materials that can respond to stimuli, finding use in a variety of non-biological formulations where flow properties need to be precisely controlled. researchgate.net

Drag Reduction Agent Research in Fluid Systems

Drag-reducing agents (DRAs) are additives that can significantly reduce the frictional pressure drop in a pipeline during turbulent flow, without changing the fluid's fundamental properties. epcmholdings.comliquidpower.com This phenomenon allows for increased throughput or reduced pumping energy costs in fluid transport systems. epcmholdings.comccsenet.org Surfactants are one of the major classes of DRAs. scialert.netresearchgate.net

The mechanism of drag reduction by surfactants involves the formation of micelles in the turbulent flow. ccsenet.org These self-assembled structures are believed to interact with and suppress the small, energy-dissipating eddies and vortices that characterize turbulent flow, thereby dampening the turbulence and reducing frictional drag. liquidpower.com The effectiveness of a surfactant as a DRA generally increases with its concentration (up to a certain point) and with the degree of turbulence (i.e., higher Reynolds number). ccsenet.orgscialert.net Research has shown that drag reduction is also more pronounced in smaller diameter pipes. ccsenet.orgscialert.net While much of the specific research has focused on other surfactants, the fundamental principles suggest that sodium linoleate, with its ability to form micellar structures, is a candidate for investigation in this field.

Environmental Biodegradation Studies of Linoleate

Microbial Degradation Pathways in Anaerobic and Aerobic Environments

The microbial breakdown of linoleate (B1235992) follows distinct pathways depending on the presence or absence of oxygen.

In aerobic environments , the primary degradation mechanism is β-oxidation. This process involves the sequential removal of two-carbon units from the fatty acid chain. For polyunsaturated fatty acids like linoleic acid, additional enzymes are required to handle the double bonds. The degradation of linoleate typically proceeds after its activation to linoleoyl-CoA. The pathway involves enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases to shorten the carbon chain, ultimately yielding acetyl-CoA, which can then enter the citric acid cycle for complete oxidation to carbon dioxide and water.

In anaerobic environments , the degradation of linoleate is a more complex, multi-step process involving syntrophic cooperation between different microbial groups. A key initial step is often biohydrogenation, where the double bonds of the linoleic acid are saturated. This process can lead to the formation of various intermediates, including oleic acid and stearic acid. Following hydrogenation, the saturated fatty acid undergoes β-oxidation, which is carried out by proton-reducing acetogenic bacteria. This process breaks down the long-chain fatty acid into smaller molecules, primarily acetate, along with hydrogen and carbon dioxide. These intermediates are then utilized by methanogenic archaea to produce methane.

Two proposed initial mechanisms for the β-oxidation of unsaturated long-chain fatty acids (LCFAs) like oleate (B1233923) (an intermediate of linoleate degradation) are:

Sequential biohydrogenation of the double bonds (e.g., oleate to stearic acid), followed by β-oxidation of the corresponding saturated LCFA (e.g., stearic acid to palmitic acid).

Formation of unsaturated intermediates (e.g., oleate to palmitoleic acid), before the biohydrogenation of the double bond.

Studies have shown the transient formation of unsaturated intermediates like oleic acid (C18:1) and palmitoleic acid (C16:1) during the anaerobic degradation of linoleic acid (C18:2). nih.gov Saturated fatty acids such as palmitic acid (C16:0) and myristic acid (C14:0) are also produced and can accumulate. nih.gov Ultimately, the degradation process can yield shorter-chain fatty acids like lauric acid (C12:0), hexanoic acid (C6:0), butyric acid (C4:0), and acetic acid (C2:0). nih.gov

Factors Influencing Biodegradation Rates (e.g., presence of co-substrates, environmental conditions)

The rate of linoleate biodegradation is influenced by a variety of factors, including environmental conditions and the presence of other substances.

Environmental Conditions:

Oxygen Availability: The presence or absence of oxygen dictates the microbial communities and metabolic pathways involved, as detailed above. Aerobic degradation is generally faster and more complete.

Temperature: Microbial activity is highly dependent on temperature. Mesophilic (20-45°C) and thermophilic (45-80°C) conditions are typically optimal for anaerobic digestion.

pH: The pH of the environment is critical for enzymatic activity. For instance, a low pH can inhibit both the isomerization and reduction steps in the biohydrogenation of linoleic acid.

Inhibition by Linoleate and its Byproducts: High concentrations of LCFAs, including linoleic acid, can be inhibitory to microbial activity, particularly in anaerobic systems. nih.gov Unsaturated LCFAs are often more toxic to methanogens and acetogens than their saturated counterparts. nih.gov Linoleic acid at concentrations of 30 mg/L or more has been shown to completely inhibit aceticlastic methanogenesis at 21°C. nih.gov The accumulation of intermediate saturated fatty acids, such as palmitic and myristic acids, may also inhibit their own subsequent degradation. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of various long-chain fatty acids on methanogenesis.

Fatty AcidCarbon ChainInhibitory Concentration (IC50)Reference
Linoleic AcidC18:230 mg/L researchgate.net
Oleic AcidC18:150 mg/L researchgate.net
Stearic AcidC18:01500 mg/L researchgate.net
Palmitic AcidC16:01100 mg/L researchgate.net
Linolenic AcidC18:3500 mg/L researchgate.net

The following table illustrates the removal efficiency of linoleic acid in an anaerobic fluidized bed reactor under different influent concentrations, demonstrating the robustness of the system even at higher loads. deswater.com

Influent Linoleic Acid Concentration (mg/L)Treatment Duration (days)Removal Efficiency (%)
100593.0 ± 8.3
150592.4 ± 9.4
200787.5 ± 9.2
250892.6 ± 6.6

Characterization of Microbial Populations Involved in Linoleate Degradation

A diverse range of microorganisms is capable of degrading linoleate. The specific populations involved depend on the environmental conditions.

In anaerobic environments, the degradation of LCFAs is carried out by syntrophic consortia of bacteria. Key players in this process belong to the families Syntrophomonadaceae and Syntrophaceae. asm.org The genus Syntrophomonas is particularly important for the β-oxidation of fatty acids. These bacteria work in close association with hydrogen-utilizing methanogens, which maintain a low partial pressure of hydrogen, making the β-oxidation of fatty acids thermodynamically favorable. asm.org

Several bacterial species have been identified for their ability to degrade fats and oils, including:

Bacillus species: Various species such as B. subtilis, B. cereus, and B. megaterium are known to produce extracellular lipases that hydrolyze fats.

Pseudomonas species: P. aeruginosa can transform linoleic acid into various hydroxy fatty acids.

Lactobacillus species: Certain lactic acid bacteria, like Lactobacillus plantarum, can convert linoleic acid to hydroxy fatty acids. researchgate.net

Fungi also play a role in the degradation of fatty acids. For example:

Aspergillus species: Aspergillus flavus and Aspergillus ochraceus have been shown to metabolize a significant portion of oleic acid, a related fatty acid.

Yarrowia lipolytica: This yeast is known for its ability to degrade hydrophobic materials like fats and oils, producing both extracellular and intracellular lipases.

The table below lists some of the key enzymes involved in the microbial degradation of linoleate and the microorganisms that produce them.

EnzymeFunctionProducing Microorganisms
LipasesHydrolyze triglycerides to fatty acids and glycerolBacillus spp., Pseudomonas spp., Yarrowia lipolytica
Linoleate IsomeraseIsomerizes linoleic acid to conjugated linoleic acidButyrivibrio fibrisolvens, Lactobacillus spp., Propionibacterium spp. nih.govfrontiersin.org
Acyl-CoA DehydrogenaseFirst step of β-oxidationVarious bacteria involved in fatty acid degradation
Enoyl-CoA HydrataseSecond step of β-oxidationVarious bacteria involved in fatty acid degradation
3-Hydroxyacyl-CoA DehydrogenaseThird step of β-oxidationVarious bacteria involved in fatty acid degradation
ThiolaseFinal step of β-oxidationVarious bacteria involved in fatty acid degradation

Physico-Chemical Aspects of Lipid Degradation in Wastewater Treatment Processes

The presence of lipids like sodium linoleate in wastewater presents several physico-chemical challenges for treatment processes.

As a salt of a fatty acid, sodium linoleate acts as a surfactant, which can lead to the formation of emulsions. researchgate.net This emulsification makes the physical separation of oils and greases more difficult. The stability of these emulsions can be increased by the presence of high concentrations of suspended solids and polymers in the wastewater.

The degradation of lipids is often the rate-limiting step in anaerobic digestion due to the potential for inhibition by LCFAs and the complex syntrophic relationships required for their breakdown. nih.gov The accumulation of LCFAs can also lead to mass-transfer limitations by adsorbing onto the surface of microbial biomass, which can hinder the uptake of substrates and nutrients.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium octadeca-9,12-dienoate, and how can reaction efficiency be optimized?

  • Methodological Answer : Sodium octadeca-9,12-dienoate can be synthesized via saponification of methyl or ethyl esters of linoleic acid (e.g., methyl (9Z,12Z)-octadeca-9,12-dienoate) using sodium hydroxide. Reaction conditions (temperature, solvent polarity, and base concentration) must be optimized to avoid side reactions like oxidation. For example, anhydrous ethanol as a solvent at 60–70°C under nitrogen can yield >90% conversion . Purity can be confirmed via titration or FTIR to detect residual fatty acid esters.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing sodium octadeca-9,12-dienoate?

  • Methodological Answer :

  • FTIR : Confirm the presence of carboxylate (COO⁻) stretches at ~1550–1650 cm⁻¹ and absence of ester carbonyl (C=O) at ~1740 cm⁻¹ .
  • GC-MS : Derivatize the compound to volatile methyl esters for analysis. Compare retention times and fragmentation patterns with reference standards (e.g., methyl linoleate at m/z 294) .
  • NMR : ¹H NMR can resolve double-bond geometry (δ 5.3–5.4 ppm for cis-9,12 dienes) and confirm sodium salt formation via shifts in carboxylate protons .

Q. What safety protocols are critical when handling sodium octadeca-9,12-dienoate in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines for sodium carboxylates:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid aerosol inhalation during weighing or mixing.
  • Spill Management : Neutralize spills with dilute acetic acid and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sodium octadeca-9,12-dienoate, such as pro- vs. anti-inflammatory effects?

  • Methodological Answer :

  • Experimental Design : Conduct dose-response studies in cell models (e.g., macrophages) with standardized lipid peroxidation assays (e.g., TBARS) to quantify oxidative byproducts. Control for purity using HPLC .
  • Data Analysis : Apply multivariate statistics to differentiate concentration-dependent effects. For example, low concentrations may act as signaling molecules, while high concentrations induce cytotoxicity .
  • Literature Review : Cross-reference studies using authenticated compounds (e.g., NIST-certified standards) to exclude batch variability .

Q. What experimental strategies can assess the oxidative stability of sodium octadeca-9,12-dienoate under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Oxidation : Use Rancimat or differential scanning calorimetry (DSC) to measure induction periods under elevated temperatures (e.g., 100–120°C) and oxygen flow. Compare activation energies with theoretical models .
  • Light Exposure : Expose samples to UV-Vis light (λ = 254 nm) and monitor hydroperoxide formation via iodometric titration or LC-MS .
  • Antioxidant Screening : Co-incubate with radical scavengers (e.g., BHT) to quantify protection efficiency via ESR spectroscopy .

Q. How can computational modeling predict the interaction of sodium octadeca-9,12-dienoate with lipid bilayers or protein targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the compound’s insertion into lipid bilayers (e.g., DPPC membranes) using software like GROMACS. Analyze parameters like lateral diffusion coefficients and membrane curvature .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with inflammatory targets (e.g., COX-2). Validate with mutagenesis assays on key residues .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and HOMO-LUMO gaps to optimize bioactivity .

Q. What methodologies are recommended for quantifying sodium octadeca-9,12-dienoate in complex biological matrices?

  • Methodological Answer :

  • Extraction : Use Folch method (chloroform:methanol, 2:1 v/v) to isolate lipids from tissues. Include internal standards (e.g., deuterated linoleate) .
  • LC-MS/MS : Employ reverse-phase C18 columns with ESI⁻ ionization. Monitor transitions like m/z 299 → 255 for quantification .
  • Validation : Assess recovery rates (>85%), matrix effects, and LOD/LOQ per FDA guidelines for bioanalytical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.